(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol
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Description
(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol is a useful research compound. Its molecular formula is C24H31N3O3S and its molecular weight is 441.59. The purity is usually 95%.
BenchChem offers high-quality (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol can be synthesized through various chemical processes. For instance, Francisco et al. (1983) described the synthesis of related steroidal nitro-amines by nitrosation of corresponding oximes and subsequent reduction (Francisco et al., 1983). Similarly, Janjić et al. (2011) developed a four-step synthesis for histamine analogs and other compounds, starting from 2-nitroacetophenone, which could be relevant to the synthesis of similar complex molecules (Janjić et al., 2011).
Chemical Reactions and Transformations : Compounds with structures similar to (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol demonstrate interesting chemical behaviors. Wu et al. (1999) showed that nitrothiophene activates neighboring alkynes in Michael addition reactions to produce chromophores, indicating potential for diverse chemical transformations (Wu et al., 1999).
Biological Properties and Applications
Antibacterial and Antifungal Properties : Al-Wahaibi et al. (2020) synthesized derivatives of N′-heteroarylidene-1-carbohydrazide, similar in structure to the compound , and found them to have potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. They also displayed weak or moderate antifungal activity against Candida albicans, suggesting potential applications in developing new antibacterial and antifungal agents (Al-Wahaibi et al., 2020).
Potential in Cancer Research : Brito et al. (2022) researched 21E-arylidene-4-azapregn-5-ene steroids, which share structural similarities with (17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol. They found that these compounds had significant antiproliferative activity in various cell lines, indicating potential as anticancer agents (Brito et al., 2022).
properties
IUPAC Name |
(17E)-10,13-dimethyl-17-[(E)-(5-nitrothiophen-2-yl)methylidenehydrazinylidene]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-23-11-9-16(28)13-15(23)3-5-18-19-6-7-21(24(19,2)12-10-20(18)23)26-25-14-17-4-8-22(31-17)27(29)30/h3-4,8,14,16,18-20,28H,5-7,9-13H2,1-2H3/b25-14+,26-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFIBDWKIPCPQA-ATXWFHBDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=NN=CC4=CC=C(S4)[N+](=O)[O-])CC=C5C3(CCC(C5)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1\2CCC3C(C1CC/C2=N\N=C\C4=CC=C(S4)[N+](=O)[O-])CC=C5C3(CCC(C5)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(17E)-17-{(2E)-[(5-nitrothiophen-2-yl)methylidene]hydrazinylidene}androst-5-en-3-ol |
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